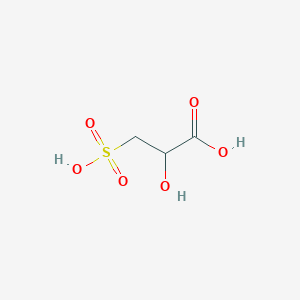
2-羟基-3-磺基丙酸
描述
2-Hydroxy-3-sulfopropanoic acid, also known as 3-sulfopropanoic acid or 3-sulfopropanoic acid, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless, water-soluble compound with a molecular weight of 134.14 g/mol. It is a sulfur-containing carboxylic acid, and its structure is similar to that of other carboxylic acids. 3-sulfopropanoic acid has a wide range of applications in biochemistry, physiology, and medicinal chemistry. It is also used in the synthesis of other compounds, such as amino acids and peptides.
科学研究应用
化学性质和应用
- 化学性质:2-羟基-3-磺基丙酸是一种化合物,可用作磺酸、磺胺和磺酸盐的保护形式。它对染料、聚合物、核苷和蛋白质的功能化具有价值,以增强它们的亲水性。它以在创建各种表面活性剂方面的应用而闻名(Sikervar, 2014)。
聚合物化学中的应用
- 聚合反应:该化合物在聚合物化学中发挥作用。例如,它已被用于可逆加成断裂链转移(RAFT)聚合反应,以制备均聚物和嵌段共聚物,这些聚合物具有许多工业应用(Bray et al., 2017)。
生化研究
- 生化分析:在生化研究中,该化合物的衍生物显示出抗转移活性。这表明其在开发针对癌症转移的治疗方法中的潜力(Mishkinene & Valavichene, 1997)。
环境应用
- 电化学应用:与2-羟基-3-磺基丙酸相关的化合物的电化学还原在环境研究中具有重要意义,特别是在了解水体中污染物行为方面(Mandić等,2004)。
材料科学
- 亲水单体合成:合成含有磺酸盐和羟基基团的亲水单体,可构建到聚酯链中,是另一个应用领域。这种合成过程具有高产率和选择性,表明其具有工业潜力(Jankowski等,2004)。
催化
- 催化性质:其衍生物,如磺酸功能化生物炭,已被用作各种化学反应中的催化剂,提高了反应效率和选择性,特别是在涉及水为产物的反应中(Zhong et al., 2019)。
电化学
- 离子交换伏安法:在电化学中,该化合物已被用于研究离子交换伏安法,特别是在使用聚合物修饰电极分析生物重要分子方面(Rastogi et al., 2012)。
安全和危害
未来方向
2-Hydroxy-3-sulfopropanoic acid (HSP) is a metabolite of taurine, a ubiquitous amino acid found in various tissues of mammals. HSP is produced from taurine by the action of taurine dioxygenase (TDO) and can also be synthesized in a non-enzymatic manner from cysteine sulfinic acid. This suggests potential future directions in the study of metabolic pathways and the role of taurine and its metabolites in health and disease.
Relevant Papers
The paper “Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic” discusses the synthesis of a sodium salt of 2-Hydroxy-3-sulfopropanoic acid . The paper provides valuable insights into the synthesis process and the factors influencing the yield .
作用机制
Target of Action
The primary target of 2-Hydroxy-3-sulfopropanoic acid is the enzyme Probable 2-phosphosulfolactate phosphatase . This enzyme is found in the bacterium Clostridium acetobutylicum .
Mode of Action
It is known to interact with its target enzyme, probable 2-phosphosulfolactate phosphatase
Biochemical Pathways
More research is needed to understand the downstream effects of its interaction with Probable 2-phosphosulfolactate phosphatase .
Action Environment
More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .
生化分析
Biochemical Properties
2-Hydroxy-3-sulfopropanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of certain microorganisms. It interacts with enzymes such as 2-phosphosulfolactate phosphatase, which is involved in the degradation of sulfolactate. This enzyme catalyzes the hydrolysis of 2-phosphosulfolactate to produce 2-Hydroxy-3-sulfopropanoic acid and inorganic phosphate . Additionally, 2-Hydroxy-3-sulfopropanoic acid can interact with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-Hydroxy-3-sulfopropanoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain bacterial species, the presence of 2-Hydroxy-3-sulfopropanoic acid can modulate the expression of genes involved in sulfur metabolism . This compound can also affect the activity of enzymes and transporters, thereby altering metabolic flux and the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Hydroxy-3-sulfopropanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes such as 2-phosphosulfolactate phosphatase, leading to the production of sulfolactate . Additionally, this compound can inhibit or activate certain enzymes, thereby modulating their activity and influencing metabolic pathways. Changes in gene expression induced by 2-Hydroxy-3-sulfopropanoic acid can further impact cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-sulfopropanoic acid can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to 2-Hydroxy-3-sulfopropanoic acid in in vitro or in vivo studies may result in changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-sulfopropanoic acid in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the safe and effective use of 2-Hydroxy-3-sulfopropanoic acid.
Metabolic Pathways
2-Hydroxy-3-sulfopropanoic acid is involved in several metabolic pathways, particularly those related to sulfur metabolism. It is a key intermediate in the degradation of sulfolactate, a process catalyzed by enzymes such as 2-phosphosulfolactate phosphatase . This compound can also interact with cofactors and other enzymes, influencing metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-sulfopropanoic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function
Subcellular Localization
The subcellular localization of 2-Hydroxy-3-sulfopropanoic acid can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Hydroxy-3-sulfopropanoic acid can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its effects on cellular processes.
属性
IUPAC Name |
2-hydroxy-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQGIWJSICOUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38769-05-0 | |
| Record name | 2-hydroxy-3-sulfopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)
![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)



![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)
![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)
